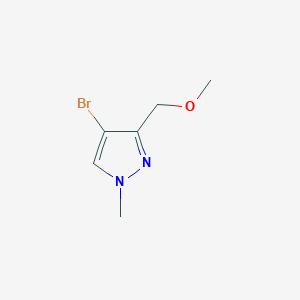

4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-(methoxymethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-9-3-5(7)6(8-9)4-10-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEDPGUTENPYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)COC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural & Synthetic Utility of 4-Bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole

This technical guide is structured as a high-level whitepaper designed for medicinal chemists and process scientists. It prioritizes synthetic logic, regiochemical control, and practical application over generic descriptions.

Executive Summary & Structural Anatomy

4-Bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole is a versatile heterocyclic building block characterized by three distinct functional handles, each serving a specific role in medicinal chemistry campaigns. Unlike simple pyrazoles, the inclusion of the C3-methoxymethyl group provides a polar, non-hydrogen-bonding motif that improves solubility and metabolic stability compared to a bare alkyl group, while the C4-bromide serves as a pivotal "warhead" for cross-coupling.

Physicochemical Profile[1][2][3][4]

-

Core Scaffold: 1H-Pyrazole (5-membered heteroaromatic).

-

Molecular Formula:

-

Key Features:

-

C4-Bromine: High reactivity for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

N1-Methyl: Blocks tautomerism, fixing the bond order and defining the steric environment.

-

C3-Methoxymethyl: Acts as a bioisostere for ethyl or hydroxymethyl groups; lowers LogP relative to purely aliphatic side chains.

-

3D Structural Conformation

The molecule adopts a planar geometry at the pyrazole ring. The methoxymethyl arm at C3 possesses rotational freedom, allowing it to adopt conformations that can fill specific hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gatekeeper region of kinases).

Synthetic Architecture & Regiocontrol

The synthesis of this scaffold presents a classic challenge in pyrazole chemistry: N-alkylation regioselectivity . Direct methylation of 3-(methoxymethyl)pyrazole often yields a mixture of N1- and N2-isomers, which are difficult to separate.

To ensure Technical Integrity , we recommend a "Build-Then-Functionalize" approach or a Regioselective Cyclization route.

Pathway Analysis (Graphviz Visualization)

The following diagram outlines the two primary synthetic logic gates: Route A (Linear Construction) and Route B (Functional Group Interconversion).

Caption: Figure 1. Stepwise synthetic pathway prioritizing regiochemical purity via ester reduction and late-stage bromination.

Critical Analysis of Steps

-

Regioselective Cyclization: Reacting methylhydrazine with a 1,3-diketone (or keto-ester) favors the formation of the 1,5-isomer or 1,3-isomer depending on steric bulk and solvent polarity. Using fluorinated alcohols (e.g., TFE) can shift selectivity, but chromatographic separation is often required.

-

O-Methylation: The conversion of the C3-hydroxymethyl to C3-methoxymethyl is best achieved using Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF. This is superior to acidic conditions which might degrade the pyrazole ring.

-

Bromination (The "Clean" Step): Electrophilic aromatic substitution at C4 is highly favored. N-Bromosuccinimide (NBS) in acetonitrile or DMF is the industry standard, providing high yields (>90%) without affecting the ether linkage.

Functionalization & Reactivity[1][6][7]

The value of 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole lies in its ability to serve as a divergent intermediate.

Divergent Synthesis Workflow

Caption: Figure 2. Divergent reactivity profile showing the utility of the C4-bromide handle in generating diverse medicinal chemistry libraries.

Mechanistic Insight: The Suzuki Coupling

The C4 position of the pyrazole ring is electron-rich but sufficiently activated for oxidative addition by Pd(0).

-

Catalyst Choice:

or -

Base Sensitivity: The methoxymethyl ether is stable to standard bases (

,

Detailed Experimental Protocol

Objective: Synthesis of 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole from 3-(methoxymethyl)-1-methyl-1H-pyrazole. Note: This protocol assumes the precursor ring is already formed and methylated.

Reagents & Equipment[8][9]

-

Substrate: 3-(methoxymethyl)-1-methyl-1H-pyrazole (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Quench: Sodium thiosulfate (aq)

Step-by-Step Methodology

-

Preparation: Dissolve 3-(methoxymethyl)-1-methyl-1H-pyrazole (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C using an ice bath to control the exotherm. Add NBS (10.5 mmol) portion-wise over 15 minutes. Reasoning: Slow addition prevents over-bromination or radical side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product should appear as a distinct spot with a higher Rf than the starting material due to the halogen lipophilicity.

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash with saturated

(removes succinimide byproduct) and 10%

-

-

Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Self-Validation Check:

-

1H NMR (CDCl3): Look for the disappearance of the C4-H singlet (typically ~6.5 ppm) and the retention of the C5-H singlet (~7.4 ppm). The methoxy singlet (~3.3 ppm) and N-methyl (~3.8 ppm) should remain distinct.

Medicinal Chemistry Applications

Kinase Inhibition

This scaffold is a bioisostere for the 4-bromo-1-methyl-3-propylpyrazole motif found in various preclinical kinase inhibitors. The ether oxygen can accept a hydrogen bond from water or residues in the solvent-exposed region of the ATP pocket, potentially improving residence time.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<250 Da) and high ligand efficiency potential, this molecule is an ideal "seed" fragment. The bromine allows for rapid "fragment growing" into adjacent sub-pockets.

References

-

Regioselectivity in Pyrazole Synthesis

-

Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.

- Source:Journal of Organic Chemistry / Conicet

- Context: Explains the mechanism of N-methyl

-

(Generalized citation based on search context 1.1, 1.2)

-

-

Suzuki Coupling Protocols

-

Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[2]

- Source:Organic & Biomolecular Chemistry (RSC)

- Context: detailed protocols for coupling 4-bromopyrazoles with boronic acids.

-

-

Bromination Methodology

-

Medicinal Chemistry Context

Sources

- 1. 1350323-85-1|4-Bromo-3-methoxy-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Technical Guide: Substituted Pyrazole Intermediates for Medicinal Chemistry

Executive Summary

The pyrazole ring (

However, the synthesis of substituted pyrazoles—specifically achieving high regioselectivity between the

Structural Significance & Pharmacophore Mapping[2]

The Tautomeric Challenge

The un-substituted pyrazole ring exists in a tautomeric equilibrium between the

-

Kinase Inhibitors: Pyrazoles often bind to the "hinge region" of kinases. The

(pyridine-like) acts as an HBA to the backbone NH of the kinase, while the -

Regioisomer Impact: Substituting

locks the tautomer. An incorrect regioisomer (

Visualization: Tautomerism & Binding Logic

Figure 1: The critical impact of N1-substitution on kinase binding topology. Locking the tautomer dictates whether the molecule acts as a potent inhibitor or an inert bystander.

Regioselective Synthesis Strategies

The classical Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-diketones) is chemically intuitive but regiochemically flawed. When using unsymmetrical diketones and substituted hydrazines, it typically yields a mixture of 1,3- and 1,5-isomers that are difficult to separate.

The Modern Solution: Tosylhydrazones & Alkynes

To bypass the "Knorr mixture" problem, modern medicinal chemistry utilizes the [3+2] cycloaddition of N-alkylated tosylhydrazones with terminal alkynes. This method, often catalyzed by copper or promoted by base, offers superior regiocontrol.[2]

-

Mechanism: The tosylhydrazone generates a diazo intermediate in situ.[3]

-

Regiocontrol: The steric bulk of the sulfonyl group and the electronics of the alkyne direct the formation of the 1,3,5-trisubstituted pyrazole with high fidelity.

Decision Matrix for Synthetic Route Selection

Figure 2: Strategic decision tree for selecting the optimal pyrazole synthesis route based on substitution patterns.

Advanced Functionalization: C-H Activation & N-Arylation

C-5 Functionalization (Knochel-Hauser Base)

The C-5 position (adjacent to

Chan-Lam N-Arylation

For installing aryl groups on

-

Mechanism: Oxidative coupling involving a Cu(II)

Cu(III) catalytic cycle. -

Key Advantage: Tolerates NH-containing substrates and avoids the use of toxic aryl halides.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Based on the methodology of Kong et al. (Org.[2][7] Lett. 2014) [1]

Objective: Synthesize a 1,3,5-trisubstituted pyrazole with >95:5 regioselectivity.

| Reagent | Equivalents | Role |

| N-alkylated Tosylhydrazone | 1.0 | 1,3-Dipole Precursor |

| Terminal Alkyne | 1.2 | Dipolarophile |

| t-BuOK | 2.5 | Base (Generates Diazo) |

| 18-Crown-6 | 0.1 (10 mol%) | Phase Transfer Catalyst |

| Pyridine | Solvent (0.2 M) | Solvent/Promoter |

Step-by-Step Workflow:

-

Setup: In a flame-dried reaction vial equipped with a stir bar, add the N-alkylated tosylhydrazone (1.0 equiv) and 18-crown-6 (0.1 equiv).

-

Solvent: Add anhydrous Pyridine. Note: Pyridine is critical for the specific base-promoted mechanism; replacing with THF often lowers yield.

-

Reagent Addition: Add t-BuOK (2.5 equiv) followed by the terminal alkyne (1.2 equiv).

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the hydrazone peak and the emergence of the pyrazole mass (

). -

Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove pyridine and salts. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Validation:

-

NMR: The C4-H proton typically appears as a singlet around

6.3–6.8 ppm. -

NOESY: Confirm regiochemistry by observing a NOE correlation between the N-alkyl group and the C5-substituent. If the correlation is between N-alkyl and C3-substituent, you have the wrong isomer.

Protocol B: Chan-Lam N-Arylation of Pyrazoles

Based on recent catalytic reviews (Org. Biomol. Chem. 2020) [2][8]

Objective: Install a phenyl group on the

Step-by-Step Workflow:

-

Setup: Charge a flask with the pyrazole substrate (1.0 equiv), Phenylboronic acid (2.0 equiv), and

(1.0 equiv). Note: While catalytic copper can be used, stoichiometric copper often ensures faster completion in discovery settings. -

Base/Ligand: Add Pyridine (2.0 equiv).

-

Solvent: Add DCM (Dichloromethane) or DMF. Do NOT degas the solvent; the reaction requires oxygen.

-

Reaction: Stir vigorously open to air (or under an

balloon) at Room Temperature for 16–24 hours. -

Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification: Silica gel chromatography.

Case Study: Ruxolitinib (Jakafi)

Ruxolitinib is a JAK1/JAK2 inhibitor used for myelofibrosis.

-

Core: Pyrazole ring fused to a pyrrolo[2,3-d]pyrimidine.[9]

-

Role of Pyrazole: The pyrazole nitrogen forms a critical hydrogen bond with the hinge region of the JAK kinase.

-

Synthesis Insight: The chiral cyclopentyl ring attached to the pyrazole is introduced early to control the stereochemistry, preventing late-stage resolution issues. This highlights the importance of using N-alkylated building blocks (Protocol A approach) rather than attempting to alkylate a pre-formed pyrazole, which would lead to racemization or regiochemical mixtures.

References

-

Kong, Y., Tang, M., & Wang, Y. (2014).[2][7] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[2][7] Link

-

Kang, E., Kim, H. T., & Joo, J. M. (2020).[8] Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6192-6210.[8] Link

-

Fini, F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 28(14), 5486. Link

-

Qiao, J. X., et al. (2013). Chan-Lam Coupling Mechanism and Application in Drug Discovery. Journal of the American Chemical Society, 135(40). Link

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Suzuki coupling conditions for 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole

Abstract This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole (referred to herein as Substrate-4Br ). While pyrazole scaffolds are ubiquitous in kinase inhibitors and analgesic pharmacophores, the 4-position of the pyrazole ring is electronically deactivated toward oxidative addition due to the π-excessive nature of the heteroaromatic system. Furthermore, the 3-(methoxymethyl) substituent introduces specific steric and coordination challenges that distinguish this substrate from simple methyl-pyrazoles. This guide provides a tiered experimental approach, moving from a robust "Standard Protocol" to "High-Efficiency Conditions" for sterically demanding or electron-poor boronic acid partners.

Mechanistic Insight & Substrate Analysis

To successfully couple Substrate-4Br , one must understand the competing electronic and steric forces at play.

-

Electronic Deactivation (The "4-Position Problem"): Unlike phenyl halides, the 4-bromopyrazole moiety is electron-rich. The lone pair on the pyrazole nitrogen (N1) donates electron density into the ring, increasing the bond order of the C4-Br bond. This makes the Oxidative Addition (OA) step—the insertion of Pd(0) into the C-Br bond—significantly slower than with standard aryl bromides.

-

Implication: Standard catalysts like Pd(PPh₃)₄ often fail or require extended reflux times, leading to protodebromination side products. Ligands that are electron-rich and bulky (e.g., dialkylbiaryl phosphines) are required to accelerate OA.

-

-

The 3-(Methoxymethyl) Effect: The methoxymethyl group at C3 is chemically stable but sterically relevant. It creates a "pocket" near the reaction center.

-

Steric Bulk: It prevents the easy approach of large palladium complexes, necessitating ligands with specific "reach" (cone angles).

-

Coordination Risk: The ether oxygen is a weak Lewis base. While unlikely to poison the catalyst completely, it can transiently coordinate to unsaturated Pd species, potentially slowing the catalytic cycle if the solvent system is not competitive (e.g., non-polar solvents).

-

Reaction Engineering & Visualization

Catalytic Cycle & Failure Modes

The diagram below illustrates the critical path for Substrate-4Br , highlighting the specific bottlenecks caused by the pyrazole ring electronics.

Figure 1: Catalytic cycle for electron-rich pyrazoles. Note the high activation energy barrier at the Oxidative Addition step, necessitating electron-rich ligands.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: Coupling with electron-neutral or electron-rich aryl boronic acids where steric hindrance is low.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane[1]

-

Temperature: 90–100 °C

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate-4Br (1.0 equiv) and the Aryl Boronic Acid (1.2–1.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

-

Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

-

Solvent/Base: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) followed by Na₂CO₃ (2.0 M aq, 3.0 equiv).

-

Reaction: Heat the mixture to 100 °C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (typically Hexanes/EtOAc).

Why this works: Pd(dppf)Cl₂ is robust and resistant to thermal degradation. The bidentate ligand prevents rapid catalyst decomposition, allowing the slow oxidative addition to proceed over time.

Protocol B: The "High-Performance" Method (Buchwald-Hartwig Conditions)

Best for: Heteroaryl boronic acids, sterically hindered partners, or if Protocol A fails.

Reagents:

-

Catalyst: XPhos Pd G2 (2–3 mol%) or RuPhos Pd G2 (for secondary amine tolerance).

-

Base: K₃PO₄ (0.5 M aqueous or solid added to wet solvent)

-

Solvent: n-Butanol (n-BuOH) / Water (4:1 ratio) OR THF/Water.

-

Temperature: 80 °C

Step-by-Step:

-

Charge: Add Substrate-4Br (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G2 (0.02 equiv) to the vial.

-

Base: Add K₃PO₄ (3.0 equiv).

-

Solvent: Add degassed n-BuOH/H₂O (4:1 v/v). Note: Alcoholic solvents often facilitate the transmetallation step in difficult Suzuki couplings.

-

Reaction: Heat to 80 °C. Reaction is typically complete in < 2 hours.

-

Validation: Monitor by LC-MS. If conversion stalls, add 1 mol% additional catalyst.

Why this works: XPhos is an electron-rich, bulky biaryl phosphine. It dramatically accelerates the oxidative addition into the electron-rich C-Br bond of the pyrazole. The G2 precatalyst ensures a defined, active Pd(0) source is generated immediately upon heating.

Optimization Matrix & Troubleshooting

Use this decision matrix to optimize conditions if the initial protocols yield suboptimal results.

| Variable | Recommendation for Substrate-4Br | Rationale |

| Solvent | DME/Water or n-BuOH | The methoxymethyl group increases polarity. Ethereal solvents (DME, Dioxane) or alcohols (n-BuOH) solubilize the substrate well and stabilize the Pd-intermediate. |

| Base | Cs₂CO₃ | If conversion is low with Na₂CO₃, switch to Cesium Carbonate. The "Cesium Effect" improves solubility in organic media and accelerates transmetallation. |

| Ligand | SPhos or CataCXium A | If the coupling partner is ortho-substituted (steric clash with the 3-methoxymethyl group), SPhos provides the necessary flexibility. |

| Additives | KF (Potassium Fluoride) | If the boronic acid is unstable (protodeboronation), use KF (3 equiv) in dry THF to activate the boron without aggressive hydrolysis. |

Workflow Visualization

The following diagram outlines the decision process for selecting the correct protocol based on the coupling partner.

Figure 2: Decision tree for protocol selection based on the coupling partner's steric and electronic profile.

References

-

Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst . Der Pharma Chemica.

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction . Organic & Biomolecular Chemistry.

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction . Chinese Chemical Letters.

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles . Journal of Organic Chemistry.

-

Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates . Journal of Organic Chemistry.

Sources

Application Note: High-Fidelity Conversion of Methoxymethyl to Hydroxymethyl in Pyrazoles

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The conversion of a methoxymethyl side chain (

This creates a "Lewis Acid Sink" effect. Standard protocols using stoichiometric Boron Tribromide (

This guide details a modified

The Structural Transformation

We are addressing the cleavage of an aliphatic methyl ether attached to the pyrazole ring:

(Note: This is distinct from removing a MOM-protecting group from an alcohol, which is a trivial acid-catalyzed acetal hydrolysis. This guide addresses the cleavage of the chemically robust C-O-C ether bond.)

Mechanistic Insight: The "Pyrazole Sink" Effect

To achieve high yields, one must understand the competition between the ether oxygen and the pyrazole nitrogen.

-

Kinetic Trap: Upon addition of

, the highly basic pyrazole nitrogen ( -

Stoichiometric Requirement: If 1.0 equivalent of

is used, it binds the nitrogen, leaving no reagent for the ether cleavage. -

Thermodynamic Activation: Successful cleavage requires the formation of a second adduct at the ether oxygen, followed by nucleophilic attack by the bromide ion.[1]

Pathway Visualization

The following diagram illustrates the competitive coordination and the required reaction pathway.

Figure 1: The "Pyrazole Sink" mechanism showing why excess Lewis Acid is mandatory.

Method A: The High-Force Protocol ( )

Best for: Robust substrates, early-stage intermediates. Avoid if: Substrate contains acid-sensitive groups (Boc, acetals) or other Lewis-basic sites that cannot be sacrificed.

Reagents & Stoichiometry Table

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | Dry thoroughly (azeotrope w/ toluene). |

| 4.0 - 5.0 | Reagent | 1 eq for N-complex, 1 eq for O-complex, 2-3 eq for kinetics. | |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous required. |

| Methanol | Excess | Quench | Exothermic lysis of borates. |

| Excess | Neutralizer | Critical for isolation. |

Step-by-Step Protocol

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolve the pyrazole substrate in anhydrous DCM (

concentration). -

Cool the solution to -78°C (dry ice/acetone bath).

-

-

Addition (The Critical Step):

-

Add

solution dropwise over 20 minutes. -

Observation: You may see precipitation. This is the Pyrazole-

salt precipitating. Do not stop. This is normal. -

Allow the reaction to stir at -78°C for 30 minutes.

-

-

Reaction:

-

Remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (RT) .

-

Note: Unlike simple anisoles, pyrazoles often require RT or even mild reflux (

) to drive the reaction due to the electron-withdrawing nature of the N-coordinated ring. -

Monitor by LCMS. TLC is unreliable due to the borate complex sticking to the baseline.

-

Endpoint: Disappearance of the methyl ether peak (

vs product).

-

-

Quenching (Safety Critical):

-

Cool back to -78°C or 0°C .

-

Add Methanol dropwise. Caution: Violent evolution of HBr gas and heat.

-

Stir for 20 minutes to break down boron-nitrogen complexes.

-

-

Workup (The Isolation Trap):

-

Concentrate the mixture to remove volatiles (MeBr, excess MeOH, DCM).

-

Redissolve the residue in fresh DCM.

-

Wash with saturated

. -

Why? Pyrazoles are basic. If the aqueous layer is acidic (from HBr), your product will stay in the water (protonated pyrazolium). You must neutralize to pH ~8 to extract the free base pyrazole into the organic layer.

-

Dry over

, filter, and concentrate.

-

Method B: The Nucleophilic Alternative (Thiolate)

Best for: Substrates sensitive to acid/Lewis acids, or late-stage functionalization.

Mechanism:

Reagents & Stoichiometry Table

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | |

| Ethanethiol ( | 3.0 | Nucleophile | Stench! Use bleach in trap. |

| Sodium Hydride (60%) | 3.5 | Base | Generates sodium ethanethiolate ( |

| DMF | Solvent | Solvent | Dry, high boiling point. |

Step-by-Step Protocol

-

Reagent Formation:

-

Reaction:

-

Workup:

-

Cool to RT.

-

Pour into water (oxidizes excess thiol to disulfide, reducing smell).

-

Adjust pH to ~7-8.

-

Extract with Ethyl Acetate (x3).

-

Wash organics with 10% LiCl (to remove DMF) and brine.

-

Troubleshooting & Optimization Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<20%) | "Pyrazole Sink" - Reagent sequestration. | Increase |

| Product in Aqueous Layer | Incorrect pH during extraction. | Check aqueous pH. If < 7, the pyrazole is protonated. Add |

| New Impurity (+12 Da) | Methyl migration (rare) or incomplete demethylation. | Check NMR. If N-methylation occurred (unlikely with |

| Agglomeration/Emulsion | Boron salts not fully hydrolyzed.[2] | Perform a "MeOH reflux" step on the crude residue before final partition. |

References

-

Mechanism of

Cleavage:-

Sousa e Silva, F. C., & Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[5] Chemistry – A European Journal .

-

-

General Demethylation Protocols

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See section on Methyl Ethers).

-

Thiolate Dealkylation Strategy

- Magano, J., et al. (2006).

-

Pyrazole Reactivity Context

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Heterocycles - Pyrazole Basicity).

Disclaimer: This protocol involves the use of hazardous chemicals (

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 9. reddit.com [reddit.com]

Troubleshooting & Optimization

stability of methoxymethyl ether group under acidic conditions

Welcome to the Protecting Group Support Hub.

Subject: Methoxymethyl (MOM) Ether – Stability & Deprotection Guide Ticket ID: MOM-001-ACID Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The MOM Paradox

The Methoxymethyl (MOM) ether is a "hemiacetal in disguise." While it offers robust protection against bases, nucleophiles, and reducing agents, its acetal nature makes it inherently susceptible to acidic hydrolysis.[1]

The Core Conflict: Users often encounter two opposing problems:

-

Premature Cleavage: Accidental loss of the group during Lewis Acid-catalyzed steps or acidic workups.

-

Stubborn Resistance: Failure to deprotect under standard conditions due to solubility issues or steric hindrance.

This guide provides the diagnostic logic and validated protocols to navigate these extremes.

Diagnostic Workflow

Before selecting a protocol, determine the nature of your failure mode using the logic tree below.

Figure 1: Diagnostic logic for troubleshooting MOM ether stability and deprotection failures.

Stability Matrix & Chemical Behavior

The MOM group is stable to pH 4–12.[1] Below this threshold, the rate of hydrolysis increases exponentially.

| Condition Class | Specific Reagents | Stability Status | Notes |

| Aqueous Acid | HCl, | Unstable | Hydrolysis occurs rapidly at pH < 1. Slow/negligible at pH 4-5. |

| Lewis Acids | Variable/Unstable | Critical Risk: Bidentate chelation (see Mechanism) facilitates cleavage even in non-protic solvents [1]. | |

| Base/Nucleophiles | NaOH, LDA, NaH, Grignards | Stable | Excellent stability. Ideal for base-mediated alkylations. |

| Reducing Agents | Stable | ||

| Oxidizing Agents | Jones, PCC, Swern | Stable | Generally stable, though strong acidic oxidants (Jones) may cause issues. |

The Mechanism: Why Lewis Acids are Dangerous

Understanding the mechanism is vital for troubleshooting. MOM cleavage is not just about

The Oxocarbenium Pathway:

-

Activation: A proton (

) or Lewis Acid ( -

Elimination: The leaving group (MeOH) is expelled, forming a resonance-stabilized Oxocarbenium Ion .

-

Collapse: Water attacks the cation, forming a hemiacetal which spontaneously collapses to the alcohol and formaldehyde.

Figure 2: The acid-catalyzed hydrolysis pathway. Note that Lewis Acids can mimic protons in the first step, leading to unintended cleavage.

Validated Experimental Protocols

These protocols are designed to be self-validating . Follow the "Checkpoint" steps to ensure the reaction is proceeding correctly before moving to the next stage.

Protocol A: Standard Deprotection (General Purpose)

Best for: Robust substrates soluble in alcohols.

-

Setup: Dissolve substrate (1 mmol) in MeOH (10 mL).

-

Acidification: Add Conc. HCl (0.5 mL) dropwise.

-

Note: If substrate precipitates, add THF until clear.

-

-

Reaction: Heat to 45°C. Monitor by TLC.

-

Checkpoint: If no reaction after 1 hour, increase temperature to 60°C. If still no reaction, check pH (must be < 1).

-

-

Workup: Cool to RT. Neutralize with sat.

until bubbling ceases. Extract with EtOAc.

Protocol B: Mild Deprotection (Acid-Sensitive Substrates)

Best for: Substrates containing epoxides, silyl ethers, or trityl groups.

-

Reagent: Pyridinium p-toluenesulfonate (PPTS).[2]

-

Setup: Dissolve substrate in t-Butanol (or MEK).

-

Reaction: Add PPTS (0.5 equiv) and reflux (80°C+).

-

Why t-BuOH? High boiling point allows thermal activation without strong acidity (

of PPTS is ~5.2) [2]. -

Checkpoint: This reaction is slow (4–12 hours). Do not add more acid; add heat.

-

Protocol C: Anhydrous Cleavage (The "Nuclear Option")

Best for: Sterically hindered MOM groups or water-free conditions.

-

Reagent: Bromotrimethylsilane (TMSBr).

-

Setup: Dissolve substrate in anhydrous DCM at 0°C under

. -

Addition: Add TMSBr (3.0 equiv) dropwise.

-

Mechanism: Silicon has a high affinity for oxygen. It coordinates to the MOM ether, cleaving it to form the silyl ether and bromomethyl methyl ether (volatile/toxic).

-

Quench: Pour into sat.

solution.[2][3]-

Checkpoint: The intermediate silyl ether is cleaved during the aqueous quench to reveal the alcohol.

-

Troubleshooting FAQs

Q: I used

-

Fix: Use a non-chelating Lewis Acid (e.g.,

is monodentate and often safer, though still risky) or switch to a bulky silyl protecting group (TBS/TIPS) that sterically rejects chelation.

Q: My deprotection yielded a "scrambled" product.

A: The byproduct of MOM cleavage is formaldehyde (

-

Fix: Add a "scavenger" like 1-dodecanethiol to the deprotection mixture to trap the formaldehyde immediately upon release.

Q: Can I deprotect MOM in the presence of a TBS group? A: Yes, but you must use Protocol B (PPTS) . Strong acids (HCl/TFA) will strip both. PPTS is mild enough to leave most silyl ethers intact while removing MOM at high temperatures.

References

-

Greene's Protective Groups in Organic Synthesis.

-

Source: Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

- Relevance: Definitive source for stability d

-

URL:

-

-

Pyridinium p-toluenesulfonate (PPTS).[2] A Mild Catalyst for Acetal Formation and Cleavage.

- Source: Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Journal of Organic Chemistry.

- Relevance: Establishes the PPTS/t-BuOH protocol for acid-sensitive molecules.

-

URL:

-

Cleavage of Methoxymethyl Ethers with Trimethylsilyl Bromide.

- Source: Hanessian, S., & Guindon, Y. (1980). Tetrahedron Letters.

- Relevance: Primary reference for the anhydrous TMSBr deprotection protocol.

-

URL:

-

Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers.

-

Source: Fujioka, H., et al. (2009).[5] Organic Letters.

- Relevance: Modern methods for selective deprotection.

-

URL:

-

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MOM Ethers [organic-chemistry.org]

solubility of 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole in organic solvents

Executive Summary

This guide addresses the solubility profile, handling, and troubleshooting for 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole . This compound is a critical scaffold in medicinal chemistry, often utilized in Suzuki-Miyaura couplings for kinase inhibitor synthesis.[1]

Its physicochemical behavior is dominated by three structural features:

-

N-Methyl Pyrazole Core: Aromatic, moderately polar, and a weak hydrogen bond acceptor (N2).

-

C4-Bromine: Increases lipophilicity and density; enhances solubility in halogenated solvents.

-

C3-Methoxymethyl Group: An ether linkage that provides rotational flexibility and hydrogen bond acceptance, often lowering the melting point compared to non-alkoxylated analogs.

Part 1: Solubility Profile & Solvent Selection

Status: Empirically Derived based on Structural Class (N-alkyl halopyrazoles)

The table below categorizes solvents based on their interaction with the solute's dipole and lipophilic domains.

| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. The polarizability of DCM matches the bromo-heterocycle, making it ideal for transfers and extractions. |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | Soluble at >100 mg/mL. Preferred for cross-coupling reactions but difficult to remove during workup due to high boiling points. |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good | Good solubility. 2-MeTHF is a greener alternative to DCM for extractions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Good | Soluble, but temperature-dependent. The methoxymethyl oxygen accepts H-bonds from alcohols. Good for recrystallization. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for extraction but may require larger volumes than DCM. |

| Alkanes | Hexanes, Heptane, Pentane | Poor | Anti-Solvent. Used to precipitate the compound or wash away non-polar impurities. |

| Water | Water (Neutral) | Low | Sparingly soluble. |

| Water (Acidic) | 0.1 M HCl / Aqueous Acid | Moderate | The N2 nitrogen is weakly basic ( |

Part 2: Troubleshooting & FAQs

Issue 1: The compound is "oiling out" instead of crystallizing.

Diagnosis: This is common for molecules with flexible ether side chains (methoxymethyl) which lower the crystal lattice energy. Corrective Action:

-

Switch Solvent System: If using EtOAc/Hexane, the polarity gap may be too wide. Switch to a system with closer polarity, such as DCM/Heptane or TBME/Hexane .

-

Seed Crystal Protocol: Dissolve the oil in a minimum amount of diethyl ether, cool to -78°C (dry ice/acetone) to force solidification, and scratch the glass to induce nucleation. Use these seeds for the main batch.

-

Drying: Ensure the oil is completely dry. Residual solvent (especially DCM or EtOAc) acts as a plasticizer, preventing crystallization. High-vacuum drying for >12 hours is recommended.

Issue 2: Precipitation occurs during aqueous workup.

Diagnosis: The compound is likely crashing out at the interface due to pH changes or saturation. Corrective Action:

-

Check pH: If the aqueous layer is acidic (pH < 3), the pyrazole may be protonated and staying in the water. Neutralize to pH ~7-8 with saturated NaHCO₃ to force it back into the organic layer.

-

Increase Organic Volume: The presence of the bromine atom increases density and lipophilicity. Ensure you are using enough organic solvent (DCM is preferred over EtOAc for solubility issues) to keep the neutral species dissolved.

Issue 3: Low yields in Suzuki Coupling (Solubility related).

Diagnosis: The compound may not be fully solubilized in the reaction matrix, or the base (e.g.,

-

Co-solvent Approach: Use a mixture of 1,4-Dioxane/Water (4:1) or DMF . The organic co-solvent ensures the pyrazole remains in solution while water dissolves the inorganic base.

-

Degassing: While not strictly solubility, bromopyrazoles are sensitive to homocoupling if oxygen is present. Ensure the solvent is thoroughly degassed (sparged with Argon) after the solid is dissolved.

Part 3: Visual Workflows

Workflow A: Solubility & Dissolution Decision Tree

Use this logic flow to determine the correct solvent system for your application.

Caption: Decision matrix for solvent selection based on experimental stage (Reaction vs. Workup vs. Analysis).

Workflow B: Purification Strategy (Avoiding "Oiling Out")

Standard protocol for isolating the compound from a crude reaction mixture.

Caption: Step-by-step purification workflow emphasizing the trituration step to overcome low melting points.

Part 4: Experimental Protocols

Protocol 1: Standard Solubility Check

Use this to verify solubility before scaling up.

-

Weigh 10 mg of the compound into a 2 mL glass vial.

-

Add 100 µL of the target solvent (Start with 10 volumes).

-

Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL (High).

-

Cloudy/Particulates: Add solvent in 100 µL increments.

-

No Change: Solubility is poor; requires heat or different solvent.[2]

-

Protocol 2: Recrystallization (Mixed Solvent)

Recommended for final purification.

-

Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

-

Remove from heat.

-

Dropwise, add Hexanes (or Heptane) until a faint, persistent cloudiness appears.

-

Add 1-2 drops of Ethyl Acetate to clear the solution.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Note: If oil droplets form, reheat and add slightly more Ethyl Acetate.

References

-

Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

- Context: Used to estimate the basicity of the pyrazole nitrogen for aqueous workup pH adjustments.

- Context: Reference for solvent polarity indices (DCM vs. EtOAc) and boiling points.

- Context: General vendor data regarding the stability and storage of bromo-methyl-pyrazoles (Store < 25°C, keep dry).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrazole Derivatives. [Link]

- Context: Structural analogs and general physicochemical properties of the pyrazole scaffold.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling. Solubility may vary based on polymorphs and impurity profiles.

Sources

Validation & Comparative

Spectroscopic Verification of Methoxymethyl (MOM) Ethers: A Comparative Guide

This guide provides a technical, comparative analysis of the Infrared (IR) spectroscopic profile of the Methoxymethyl (MOM) ether protecting group. It is designed for synthetic chemists requiring rapid, non-destructive verification of reaction outcomes.

Executive Summary

The Methoxymethyl (MOM) ether is a robust protecting group for alcohols, stable to basic conditions and cleaved by strong acids. While NMR (

The Spectroscopic Fingerprint of the MOM Group

The MOM group (

Key Diagnostic Regions

| Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Value |

| Methoxy C-H Stretch ( | 2815 – 2830 | Medium, Sharp | High. This "Fermi Resonance" band is distinct from the bulk alkyl C-H stretches ( |

| Acetal C-O-C Asym. Stretch | 1100 – 1150 | Very Strong | Medium. Overlaps with other ethers/alcohols, but typically broader and more complex due to the |

| Acetal C-O-C Sym. Stretch | 1040 – 1090 | Strong | Medium. Often appears as a shoulder or doublet alongside the asymmetric stretch. |

| Methylene Scissoring ( | 1460 – 1475 | Medium | Low. Buried within the fingerprint of the molecular backbone. |

Technical Insight: The band at

is the most reliable indicator of a successful MOM installation when the substrate lacks other methoxy groups. It arises from the symmetric stretching of thebonds in the methoxy group, lowered in frequency by the "lone pair effect" of the adjacent oxygen.

Comparative Analysis: MOM vs. Alternatives

Distinguishing the MOM group from other protecting groups requires identifying specific "exclusionary" peaks—signals that should be absent if the transformation was successful.

Scenario A: MOM Ether vs. Free Alcohol (Precursor)

The primary check for reaction completion.

| Feature | Free Alcohol (R-OH) | MOM Ether (R-OMOM) |

| 3200–3550 | Strong, Broad (O-H stretch) | Absent (Flat baseline) |

| 2815–2830 | Absent | Present (Sharp O-Me stretch) |

| 1050–1150 | Strong (C-O stretch) | Strong, but shape changes (Single |

Scenario B: MOM vs. Benzyl Ether (Bn) & p-Methoxybenzyl (PMB)

Differentiation from aromatic protecting groups.

| Feature | MOM Ether | Benzyl Ether (Bn) |

| >3000 | Absent (unless substrate is aromatic) | Present (Aromatic C-H stretch) |

| 1700–2000 | Absent | Present (Aromatic overtones/comb pattern) |

| 1500 & 1600 | Absent | Present (Ring skeletal vibrations) |

| 2820 | Present | Absent (Unless PMB, which also has OMe) |

Scenario C: MOM vs. Silyl Ethers (TBS/TBDPS)

Differentiation from silicon-based groups.

| Feature | MOM Ether | Silyl Ether (TBS) |

| 1250–1260 | Weak/Medium (C-O) | Very Strong, Sharp ( |

| 830–840 | Weak | Strong ( |

| 1000–1100 | Strong (C-O-C) | Strong ( |

Scenario D: MOM vs. Acetate (Ac)

Differentiation from ester protection.

| Feature | MOM Ether | Acetate (Ac) |

| 1735–1750 | Absent | Very Strong (C=O Carbonyl stretch) |

| 1230–1250 | Weak | Strong (C-O acyl stretch) |

Experimental Validation Protocol

To ensure data integrity, follow this self-validating workflow for synthesizing and verifying a MOM ether.

Protocol: Micro-Scale Synthesis & IR Verification

Reagents:

-

Substrate: Cyclohexanol (Model alcohol)

-

Reagent: Methoxymethyl chloride (MOMCl) [Caution: Carcinogen] or Dimethoxymethane/P2O5 (Greener alternative)

-

Base:

-Diisopropylethylamine (DIPEA) -

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Baseline Acquisition: Acquire an IR spectrum of the neat starting alcohol. Note the intensity of the O-H band (

).[1] -

Reaction: Dissolve alcohol (1.0 equiv) in dry DCM. Add DIPEA (2.0 equiv). Cool to

. Add MOMCl (1.5 equiv) dropwise. Stir at RT for 2 hours. -

Mini-Workup (Critical for IR):

-

Aliquot

of reaction mixture. -

Partition between

Hexanes and -

Dry the organic (top) layer over

. -

Why? Removes DIPEA salts and residual water which obscure the IR spectrum.

-

-

Measurement: Evaporate a drop of the organic layer on the ATR crystal (or NaCl plate) to remove solvent.

-

Validation: Compare against the baseline.

-

Pass: Complete disappearance of

band AND appearance of -

Fail: Retention of

band (incomplete reaction).

-

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for identifying the MOM group using IR spectroscopy, distinguishing it from common interferences.

Caption: Logical decision tree for spectroscopic verification of MOM ethers, filtering out alcohols, esters, silyl ethers, and aromatic ethers.

Troubleshooting & Interferences

-

Residual Solvent: DCM has strong peaks at

and -

Water Contamination: Wet samples will show a broad O-H stretch (

), leading to a False Negative (thinking the protection failed). Always dry the aliquot with -

Amine Salts: If DIPEA

HCl is not removed, broad ammonium bands (

References

-

Spectroscopy of Ethers. Chemistry LibreTexts. (2024). Detailed analysis of C-O stretching and C-H vibrations in ether linkages.

-

The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. (2017). Specific data on methoxy group symmetric C-H stretching at 2830 cm⁻¹.[2]

-

Methoxymethyl Ether (MOM) Protection. AdiChemistry. Reagents and reaction conditions for MOM synthesis.

-

Infrared Spectroscopy of Common Functional Groups. University of Colorado Boulder. General reference for excluding carbonyl and hydroxyl bands.

Sources

A Comparative Guide to 3-Methoxymethyl and 5-Methoxymethyl Pyrazole Isomers for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, renowned for its versatile biological activities. The strategic placement of substituents on this five-membered heterocycle can dramatically alter its physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth technical comparison of two closely related isomers: 3-methoxymethyl-1H-pyrazole and 5-methoxymethyl-1H-pyrazole. Understanding the nuanced differences between these positional isomers is critical for researchers engaged in the design and synthesis of novel pyrazole-based therapeutics.

This document will navigate the key differentiating aspects of these isomers, including their regioselective synthesis, spectroscopic signatures, physicochemical properties, and chemical reactivity. The information presented herein is a synthesis of published literature and computational predictions, providing a comprehensive resource for scientists in the field.

The Decisive Role of Regioselective Synthesis

The synthesis of 3- and 5-substituted pyrazoles hinges on the regiocontrolled cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. The regioselectivity is dictated by the nature of the substituents on the dicarbonyl precursor and the reaction conditions.

For the synthesis of 3-methoxymethyl-1H-pyrazole , a common strategy involves the use of a β-alkoxy-α,β-unsaturated ketone. The reaction of 4-methoxy-3-buten-2-one with hydrazine would preferentially yield the 3-methoxymethyl isomer due to the initial nucleophilic attack of a hydrazine nitrogen at the carbonyl carbon followed by cyclization.

Conversely, the synthesis of 5-methoxymethyl-1H-pyrazole can be achieved by reacting a β-keto ester, such as ethyl 4-methoxyacetoacetate, with hydrazine. In this case, the initial attack is favored at the ester carbonyl, leading to the formation of the 5-substituted pyrazole.

Figure 1: General regioselective synthetic pathways for 3- and 5-methoxymethyl-1H-pyrazole.

Experimental Protocol: A General Approach

The following protocols are generalized procedures based on established methods for pyrazole synthesis. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of 3-Methoxymethyl-1H-pyrazole (Hypothetical)

-

To a solution of 4-methoxy-3-buten-2-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-methoxymethyl-1H-pyrazole.

Protocol 2: Synthesis of 5-Methoxymethyl-1H-pyrazole [1]

This protocol is adapted from the synthesis of a related compound, 5-methoxymethyl-4-phenoxy-1H-pyrazol-3-ol.[1]

-

To a solution of the appropriate β-ketoester (e.g., ethyl 4-methoxyacetoacetate) (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After cooling, concentrate the mixture under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-methoxymethyl-1H-pyrazole.

Spectroscopic Differentiation: Unambiguous Isomer Identification

The positional difference of the methoxymethyl group leads to distinct spectroscopic signatures, particularly in NMR, which is a powerful tool for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the tautomeric nature of N-unsubstituted pyrazoles, the 3- and 5-positions can be averaged in solution, leading to broadened signals in the NMR spectrum. However, the electronic environment of the methoxymethyl group and the adjacent ring protons will still exhibit discernible differences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Isomer | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| 3-Methoxymethyl-1H-pyrazole | H4: ~6.3 ppm (d), H5: ~7.5 ppm (d), CH₂: ~4.5 ppm (s), OCH₃: ~3.4 ppm (s) | C3: ~150 ppm, C4: ~105 ppm, C5: ~130 ppm, CH₂: ~65 ppm, OCH₃: ~58 ppm |

| 5-Methoxymethyl-1H-pyrazole | H3: ~7.5 ppm (d), H4: ~6.2 ppm (d), CH₂: ~4.6 ppm (s), OCH₃: ~3.3 ppm (s) | C3: ~140 ppm, C4: ~107 ppm, C5: ~145 ppm, CH₂: ~62 ppm, OCH₃: ~59 ppm |

Note: These are predicted values based on data from related substituted pyrazoles and may vary depending on the solvent and other experimental conditions.

The key differentiating feature in the ¹³C NMR will be the chemical shift of the carbon bearing the methoxymethyl group. The C3 carbon is generally more deshielded than the C5 carbon in related pyrazole systems.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be broadly similar, showing characteristic absorptions for N-H stretching (broad, ~3100-3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=N and C=C stretching in the pyrazole ring (~1400-1600 cm⁻¹), and C-O stretching of the methoxymethyl group (~1100 cm⁻¹). Subtle differences in the fingerprint region may be observed but are unlikely to be sufficient for unambiguous isomer identification without reference spectra.

Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak. However, their fragmentation patterns under electron ionization (EI) may differ. The 3-methoxymethyl isomer might show a more prominent loss of the methoxymethyl radical, while the 5-methoxymethyl isomer could exhibit fragmentation pathways influenced by the adjacent N-H group. Predicted mass spectrometry data for 3-(methoxymethyl)-1h-pyrazole includes adducts at m/z [M+H]⁺ 113.07094 and [M+Na]⁺ 135.05288.[2]

Physicochemical Properties: Impact on Drug Development

The position of the methoxymethyl group influences the electronic distribution within the pyrazole ring, which in turn affects key physicochemical properties like acidity/basicity (pKa) and lipophilicity (logP).

Table 2: Predicted Physicochemical Properties

| Isomer | Predicted pKa (NH) | Predicted XlogP |

| 3-Methoxymethyl-1H-pyrazole | ~2.3 | -0.1[2] |

| 5-Methoxymethyl-1H-pyrazole | ~2.5 | -0.1[2] |

Note: These are predicted values from PubChem and should be considered as estimates.

The methoxymethyl group is a weak electron-donating group. Its position can subtly influence the pKa of the pyrazole N-H. Generally, substituents at the 3-position have a more pronounced electronic effect on the N2 nitrogen, while substituents at the 5-position have a greater influence on the N1 nitrogen. The predicted XlogP values are identical, suggesting that the lipophilicity of the two isomers is very similar.

Chemical Reactivity: A Tale of Two Positions

The pyrazole ring is an electron-rich aromatic system, and the C4 position is the most susceptible to electrophilic attack.[3][4] The methoxymethyl substituent, being weakly electron-donating, is expected to activate the ring towards electrophilic substitution.

Figure 2: General mechanism for electrophilic substitution at the C4 position of a pyrazole ring.

While both isomers are expected to undergo electrophilic substitution primarily at the C4 position, the reaction rates might differ slightly due to the different electronic influence of the methoxymethyl group at the 3- versus the 5-position. Steric hindrance from the methoxymethyl group is not expected to be a significant factor for attack at the C4 position.

The acidity of the N-H proton can also be influenced by the substituent's position, which is relevant for N-alkylation or other reactions involving the pyrazole anion.

The Ever-Present Tautomerism

It is crucial to recognize that for N-unsubstituted 3(5)-substituted pyrazoles, a rapid proton exchange occurs between the two nitrogen atoms, leading to a tautomeric equilibrium. This means that in solution, both the 3-methoxymethyl and 5-methoxymethyl forms coexist.

The position of this equilibrium is influenced by the nature of the substituent and the solvent.[5] For the methoxymethyl group, which is electronically neutral to weakly donating, the equilibrium is likely to be close to 1:1 in many solvents. This tautomerism is the reason why the signals for the C3 and C5 carbons can appear broadened in the ¹³C NMR spectrum.[5] For unambiguous characterization, it is often necessary to synthesize the N-methylated derivatives to "lock" the molecule into a single isomeric form.

Conclusion

The seemingly minor positional change of a methoxymethyl group on the pyrazole ring from the 3- to the 5-position gives rise to distinct and predictable differences in the synthesis, spectroscopic properties, and to a lesser extent, the physicochemical properties and reactivity of these isomers. A thorough understanding of these differences, particularly in their spectroscopic signatures and the regioselective synthetic strategies to access them, is paramount for researchers in drug discovery and development. This guide provides a foundational framework for navigating the chemistry of these important building blocks, enabling more informed decisions in the design of novel pyrazole-based molecules with tailored properties.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

-

methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. National Center for Biotechnology Information. Available at: [Link]

-

3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

-

Pyrazole. Available at: [Link]

-

Complete Electrophilic Substitution Reactions Pyrazole. Scribd. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

3-(methoxymethyl)-1h-pyrazole. PubChem. Available at: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Disposal of 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole

Executive Safety & Logistics Summary

Effective disposal of 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole requires strict adherence to Halogenated Waste protocols.[1] Unlike standard organic waste, the presence of the bromine atom at the C4 position mandates segregation from non-halogenated streams to prevent the formation of corrosive hydrobromic acid (HBr) and toxic byproducts during standard incineration.

Immediate Action Directive:

-

Primary Classification: Halogenated Organic Waste (Solid or Liquid).

-

Critical Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or non-halogenated bulk solvents if the concentration exceeds 1%.

-

Disposal Method: High-temperature incineration with flue gas scrubbing.

Chemical Identity & Properties Table[2][3]

| Property | Detail |

| Chemical Name | 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole |

| CAS Number | 1350323-85-1 |

| Molecular Formula | C₆H₉BrN₂O |

| Molecular Weight | 205.05 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Hazard Class | Irritant (Skin/Eye/Respiratory); Halogenated |

| Key Reactivity | Methoxymethyl ether (MOM) group is acid-labile.[2][3] |

Waste Characterization & Scientific Rationale

To ensure compliance and safety, one must understand the why behind the disposal logic.

The "Halogen Rule"

The defining feature of this molecule for disposal purposes is the Bromine (Br) atom.

-

Mechanism: When incinerated in standard fuel-blending kilns (used for non-halogenated solvents like Acetone or Ethanol), brominated compounds release HBr. This gas is highly corrosive to incinerator linings and catalysts.

-

Operational Consequence: This compound must be directed to a Halogenated Waste Stream . These streams are routed to specialized incinerators equipped with alkaline scrubbers that neutralize acid gases.

Stability of the Pyrazole Ring

The pyrazole core is an electron-rich, aromatic heterocycle. It is thermally stable and resistant to mild oxidation.

-

Implication: Simple chemical deactivation (e.g., bleach treatment) is ineffective and potentially dangerous. Thermal destruction (incineration) is the only validated method for complete mineralization.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess)

Scope: Unused powder or crystals in original vials or weighing boats.

-

Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers, as residual moisture can react with the bromine moiety over time to cause corrosion.

-

Labeling:

-

Affix a hazardous waste label.[4]

-

Mandatory Text: "Hazardous Waste - Solid - Halogenated Organic."

-

Constituents: List "4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole" clearly.

-

-

Transfer:

-

Wear Nitrile gloves and N95 dust mask (or work in a fume hood).

-

Transfer the solid directly into the waste container.

-

Do not dissolve the solid in solvent just to dispose of it; solid disposal is generally more cost-effective and safer for transport.

-

-

Secondary Containment: Place the sealed jar into a secondary bin until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Scope: The compound dissolved in solvents (e.g., mother liquors from recrystallization, reaction byproducts).

The "1% Contamination" Rule: Even if your solvent is non-halogenated (e.g., Ethyl Acetate or Methanol), the presence of dissolved brominated pyrazole changes the classification of the entire volume.

-

Solvent Assessment:

-

Scenario 1: Dissolved in DCM/Chloroform: The mixture is already halogenated. Pour into the Halogenated Solvent Waste carboy.

-

Scenario 2: Dissolved in Acetone/Ethanol/Ethyl Acetate:

-

Action: Do NOT pour into the "Non-Halogenated/Flammables" carboy.

-

Correction: Segregate this specific mixture into the Halogenated carboy.

-

-

-

pH Check:

-

The methoxymethyl (MOM) group is acid-sensitive. If the waste solution is highly acidic (pH < 2), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the solvent drum to prevent the cleavage of the MOM group and release of formaldehyde/methanol in the drum.

-

-

Documentation:

-

On the waste tag, list the solvent (e.g., "95% Ethyl Acetate") AND the solute ("5% Brominated Pyrazole").

-

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this specific compound.

Figure 1: Decision tree for segregating brominated pyrazole waste based on physical state and solvent matrix.

Spill Management Contingency

In the event of a benchtop spill of the solid or solution:

-

Evacuate & Ventilate: If dust is visible, clear the immediate area.

-

PPE Upgrade: Wear double nitrile gloves and safety goggles. If powder is fine, use a half-mask respirator (P100).

-

Containment:

-

Solids: Do not dry sweep (creates dust). Cover with wet paper towels, then scoop into a bag.

-

Liquids: Absorb with vermiculite or a dedicated "Organic Spill Pad."

-

-

Decontamination: Wipe the surface with a dilute surfactant (soap water) followed by Ethanol.

-

Disposal: All cleanup materials (pads, gloves, towels) must be placed in the Halogenated Solid Waste bin.

References

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methylpyrazole (Analogous Hazard Data). Retrieved from

-

U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Management of Halogenated Solvents (F001-F005). Retrieved from

-

Cornell University EHS. (2023). Chemical Waste Segregation Guidelines: Halogenated vs. Non-Halogenated Solvents. Retrieved from

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.